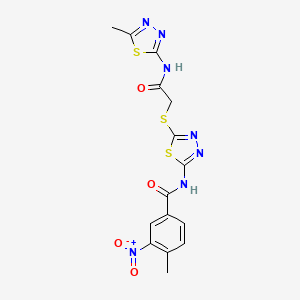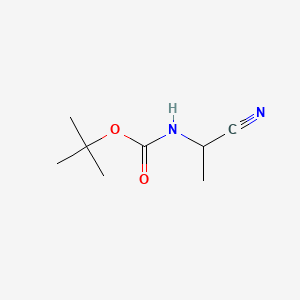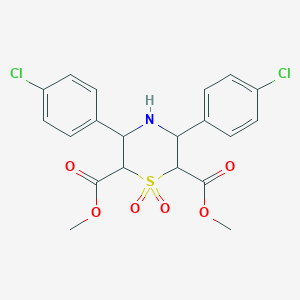
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex chemical compound with significant potential across various scientific fields, including chemistry, biology, and medicine. It is a heterocyclic compound, featuring a blend of triazole and triazine rings, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the 1,2,3-Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC), a widely used click reaction.
Synthesis of the Triazine Ring: : The triazine ring is generally synthesized via the condensation reaction of cyanuric chloride with appropriate amines.
Integration of Morpholine and Dimethylamine Groups: : These groups are typically introduced through nucleophilic substitution reactions on the triazine ring.
Final Coupling: : The two primary structures are then coupled under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, including temperature control, pressure adjustments, and selection of suitable solvents. Catalysts like copper(I) salts are crucial for efficiency, and rigorous purification steps are necessary to ensure the quality and yield of the compound.
化学反应分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitutions, especially at the triazine ring.
Oxidation and Reduction: : While it may not be prone to easy oxidation, selective reduction reactions can modify specific functional groups.
Hydrolysis: : Acid or base catalyzed hydrolysis can break down the amide bond.
Common Reagents and Conditions
Nucleophilic Agents: : E.g., primary or secondary amines for substitution reactions.
Oxidizing/Reducing Agents: : E.g., sodium borohydride for reduction.
Hydrolyzing Agents: : E.g., aqueous HCl or NaOH solutions.
Major Products: Reactions typically yield derivatives that can further modify the compound’s properties for specific applications. For example, hydrolysis can produce carboxylic acid derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the study of heterocyclic chemistry.
Biology: Due to its structure, it can interact with various biological targets, making it useful in enzyme inhibition studies.
Medicine: There is potential for this compound in drug development, particularly for designing molecules that can modulate biological pathways related to cancer or infectious diseases.
Industry: The compound can be used in the development of agrochemicals or materials science for creating novel polymers or coatings.
作用机制
Molecular Targets and Pathways: The compound’s mechanism of action is primarily influenced by its ability to interact with nucleophilic sites in proteins and enzymes. The morpholine and dimethylamino groups enhance its binding affinity to target molecules, potentially inhibiting enzymatic activities crucial for disease progression.
相似化合物的比较
Unique Aspects: The compound’s combination of triazole and triazine rings, coupled with morpholine and dimethylamino functionalities, sets it apart in terms of stability and reactivity compared to simpler heterocycles.
Similar Compounds
1,3,5-Triazines: : Often used in pharmaceuticals and agrochemicals.
1,2,3-Triazoles: : Common in medicinal chemistry for their bioactivity.
Morpholine Derivatives: : Known for their versatility in chemical synthesis and pharmacology.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide presents a fascinating realm of possibilities for future research and industrial applications. The detailed understanding of its synthesis, reactivity, and applications can lead to novel discoveries across multiple scientific domains.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O2/c1-21(2)13-16-11(8-15-12(24)10-9-22(3)20-19-10)17-14(18-13)23-4-6-25-7-5-23/h9H,4-8H2,1-3H3,(H,15,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESRLEBLERUHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
